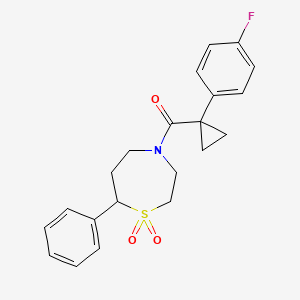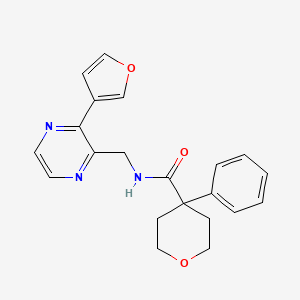
(Z)-4-(4-(tert-butyl)benzylidene)-2-(2-nitrophenyl)oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4-(4-(tert-butyl)benzylidene)-2-(2-nitrophenyl)oxazol-5(4H)-one, also known as TBNBNO, is a chemical compound that has gained attention in the scientific community due to its potential use in various applications.
Mecanismo De Acción
The mechanism of action of (Z)-4-(4-(tert-butyl)benzylidene)-2-(2-nitrophenyl)oxazol-5(4H)-one is not fully understood. However, it is believed that (Z)-4-(4-(tert-butyl)benzylidene)-2-(2-nitrophenyl)oxazol-5(4H)-one acts as a charge transport material in organic electronic devices. In OLEDs, (Z)-4-(4-(tert-butyl)benzylidene)-2-(2-nitrophenyl)oxazol-5(4H)-one is used as a hole transport material, while in OFETs, it is used as an electron transport material.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (Z)-4-(4-(tert-butyl)benzylidene)-2-(2-nitrophenyl)oxazol-5(4H)-one. However, studies have shown that (Z)-4-(4-(tert-butyl)benzylidene)-2-(2-nitrophenyl)oxazol-5(4H)-one is not toxic to cells and does not induce cell death. (Z)-4-(4-(tert-butyl)benzylidene)-2-(2-nitrophenyl)oxazol-5(4H)-one has also been shown to have low cytotoxicity and genotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (Z)-4-(4-(tert-butyl)benzylidene)-2-(2-nitrophenyl)oxazol-5(4H)-one in lab experiments is its high thermal stability, which makes it suitable for use in high-temperature applications. (Z)-4-(4-(tert-butyl)benzylidene)-2-(2-nitrophenyl)oxazol-5(4H)-one also has good solubility in common organic solvents, which makes it easy to handle and process. However, one of the limitations of using (Z)-4-(4-(tert-butyl)benzylidene)-2-(2-nitrophenyl)oxazol-5(4H)-one is its high cost, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for the use of (Z)-4-(4-(tert-butyl)benzylidene)-2-(2-nitrophenyl)oxazol-5(4H)-one in scientific research. One such direction is the development of new organic electronic devices that incorporate (Z)-4-(4-(tert-butyl)benzylidene)-2-(2-nitrophenyl)oxazol-5(4H)-one as a charge transport material. Another direction is the study of the optical and electrical properties of (Z)-4-(4-(tert-butyl)benzylidene)-2-(2-nitrophenyl)oxazol-5(4H)-one, which could lead to the development of new materials for use in optoelectronic applications. Additionally, the use of (Z)-4-(4-(tert-butyl)benzylidene)-2-(2-nitrophenyl)oxazol-5(4H)-one in biomedical applications, such as drug delivery, is an area of potential future research.
Métodos De Síntesis
The synthesis of (Z)-4-(4-(tert-butyl)benzylidene)-2-(2-nitrophenyl)oxazol-5(4H)-one involves the reaction of 4-tert-butylbenzaldehyde with 2-nitrobenzaldehyde in the presence of a base catalyst. The resulting product is then subjected to a cyclization reaction to form the oxazole ring. The final step involves the addition of a hydrazine derivative to obtain (Z)-4-(4-(tert-butyl)benzylidene)-2-(2-nitrophenyl)oxazol-5(4H)-one.
Aplicaciones Científicas De Investigación
(Z)-4-(4-(tert-butyl)benzylidene)-2-(2-nitrophenyl)oxazol-5(4H)-one has been extensively studied for its potential use in various scientific research applications. One such application is in the field of organic electronics, where it has been used as a component in the fabrication of organic light-emitting diodes (OLEDs). (Z)-4-(4-(tert-butyl)benzylidene)-2-(2-nitrophenyl)oxazol-5(4H)-one has also been studied for its potential use in the development of organic field-effect transistors (OFETs) and organic solar cells.
Propiedades
IUPAC Name |
(4Z)-4-[(4-tert-butylphenyl)methylidene]-2-(2-nitrophenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-20(2,3)14-10-8-13(9-11-14)12-16-19(23)26-18(21-16)15-6-4-5-7-17(15)22(24)25/h4-12H,1-3H3/b16-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHFBFVGVNJCTP-VBKFSLOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-((4-(4-Methoxyphenyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2819491.png)

![methyl 5-(((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2819494.png)
![N-Methyl-N-[(1-methyl-4,5,6,7-tetrahydrobenzimidazol-2-yl)methyl]sulfamoyl fluoride](/img/structure/B2819496.png)

![2-(4-(ethylsulfonyl)phenyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2819503.png)


![tert-butyl N-[2-({2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)sulfanyl]acetyl}sulfanyl)ethyl]carbamate](/img/structure/B2819507.png)
![Ethyl (1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclopentane-1-carboxylate](/img/structure/B2819508.png)

